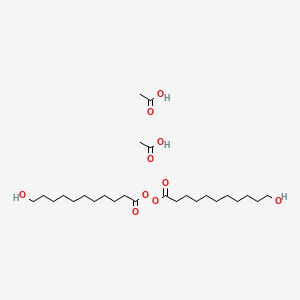
acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate is a complex organic compound that combines the properties of acetic acid with those of a hydroxyundecanoyl and hydroxyundecaneperoxoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate typically involves multiple steps. One common method is the esterification of 11-hydroxyundecanoic acid with acetic acid, followed by the peroxidation of the resulting ester. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate can undergo various chemical reactions, including:
Oxidation: The peroxoate group can be oxidized to form different products.
Reduction: The compound can be reduced to yield simpler alcohols or acids.
Substitution: The hydroxyl groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like sulfuric acid. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on its concentration and the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
11-hydroxyundecanoic acid: A fatty acid with applications in polymer synthesis.
Uniqueness
What sets acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate apart is its combination of functional groups, which imparts unique chemical and physical properties. This makes it a versatile compound with diverse applications across multiple fields.
Propiedades
Número CAS |
84055-93-6 |
|---|---|
Fórmula molecular |
C26H50O10 |
Peso molecular |
522.7 g/mol |
Nombre IUPAC |
acetic acid;11-hydroxyundecanoyl 11-hydroxyundecaneperoxoate |
InChI |
InChI=1S/C22H42O6.2C2H4O2/c23-19-15-11-7-3-1-5-9-13-17-21(25)27-28-22(26)18-14-10-6-2-4-8-12-16-20-24;2*1-2(3)4/h23-24H,1-20H2;2*1H3,(H,3,4) |
Clave InChI |
SNEQQMKGVSAHTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C(CCCCCO)CCCCC(=O)OOC(=O)CCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)


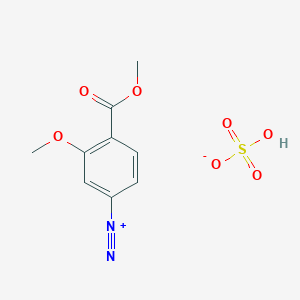
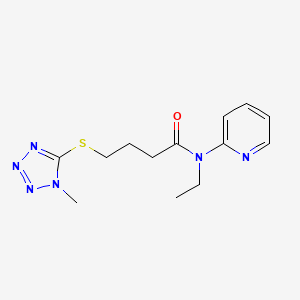
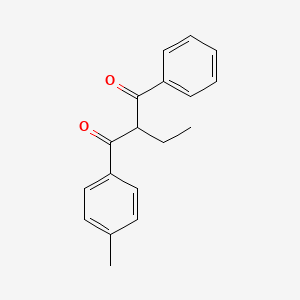
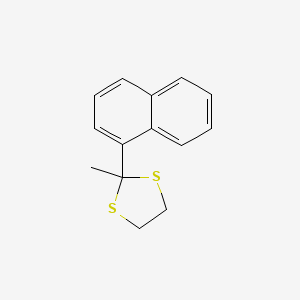
![5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole](/img/structure/B14409585.png)
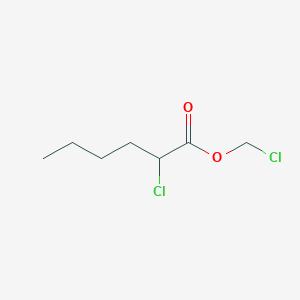
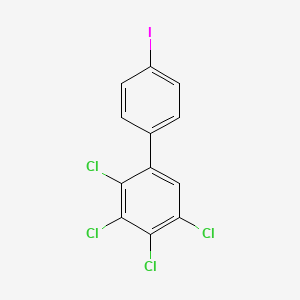

![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)
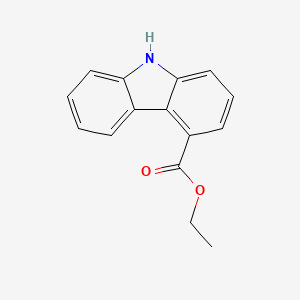
![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)
